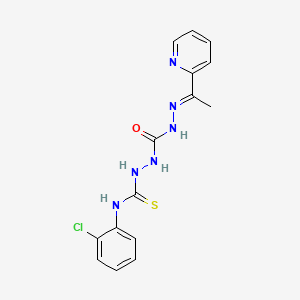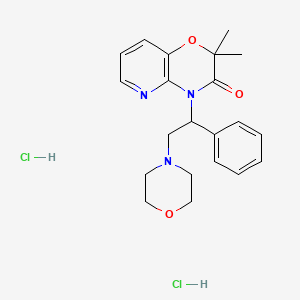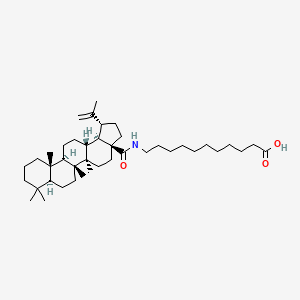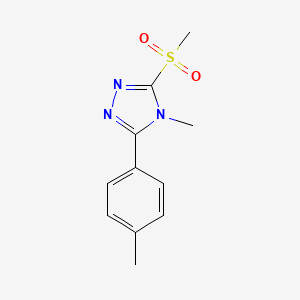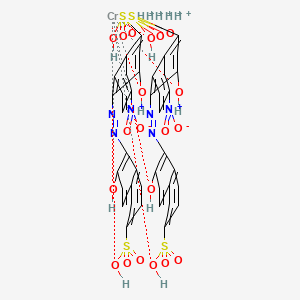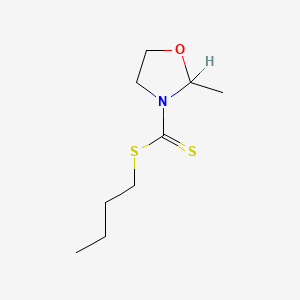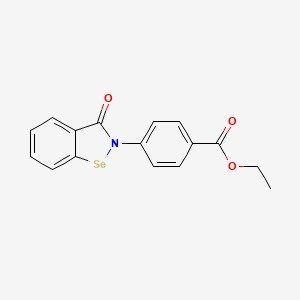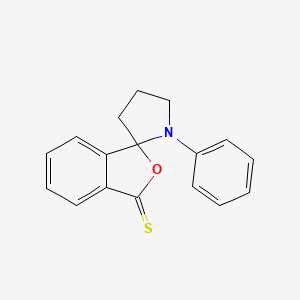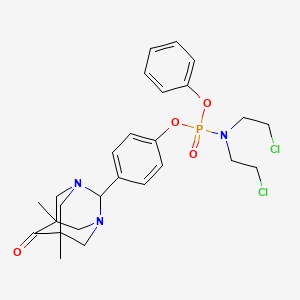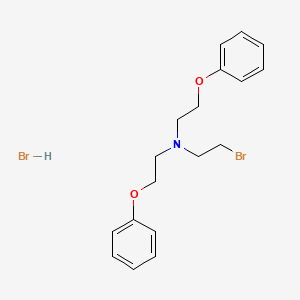
Triethylamine, 2-bromo-2',2''-diphenoxy-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JFA 29 involves the oxidation of cholesterol. The reaction typically employs reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid. The reaction conditions are carefully controlled to ensure the selective oxidation of the cholesterol molecule at the 25th position .
Industrial Production Methods
Industrial production of JFA 29 may involve large-scale oxidation processes using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
JFA 29 undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert JFA 29 back to cholesterol or other less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acetic acid.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents, nucleophiles.
Major Products
Scientific Research Applications
JFA 29 has a wide range of applications in scientific research:
Mechanism of Action
JFA 29 exerts its effects by interacting with alpha-crystallin proteins in the eye lens. It increases the solubility of these proteins, preventing their aggregation and reducing lens opacity. This mechanism involves the stabilization of the protein structure, which helps maintain the transparency and flexibility of the lens .
Comparison with Similar Compounds
Similar Compounds
Lanosterol: Another oxysterol investigated for its potential in treating cataracts.
Cholesterol: The parent compound from which JFA 29 is derived.
Uniqueness
JFA 29 stands out due to its superior solubility and effectiveness in reducing lens opacity compared to other oxysterols like lanosterol. This makes it a promising candidate for non-invasive treatments for cataracts .
Properties
CAS No. |
102433-83-0 |
|---|---|
Molecular Formula |
C18H23Br2NO2 |
Molecular Weight |
445.2 g/mol |
IUPAC Name |
N-(2-bromoethyl)-2-phenoxy-N-(2-phenoxyethyl)ethanamine;hydrobromide |
InChI |
InChI=1S/C18H22BrNO2.BrH/c19-11-12-20(13-15-21-17-7-3-1-4-8-17)14-16-22-18-9-5-2-6-10-18;/h1-10H,11-16H2;1H |
InChI Key |
MZMCTRZBCFAJPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCN(CCOC2=CC=CC=C2)CCBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 3-(trichloromethyl)benzoate](/img/structure/B15184543.png)
